5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 3-bromobenzyl bromide with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and products.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on the specific application. In coupling reactions, the bromine atoms act as leaving groups, allowing the formation of new carbon-carbon bonds. The dioxane ring provides stability and rigidity to the molecule, facilitating its use in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane: Similar structure but with phenyl groups instead of bromophenyl groups.
5,5-Bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane: Contains a methyl group in addition to the phenyl groups.
Uniqueness
5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of bromophenyl groups, which enhance its reactivity in coupling reactions and provide additional sites for functionalization. This makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C20H18Br2O4 |
---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
5,5-bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H18Br2O4/c1-19(2)25-17(23)20(18(24)26-19,11-13-5-3-7-15(21)9-13)12-14-6-4-8-16(22)10-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
SKHZOIPGUGTWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(CC2=CC(=CC=C2)Br)CC3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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